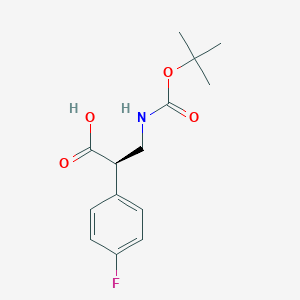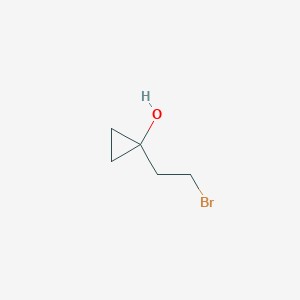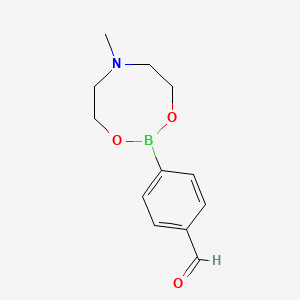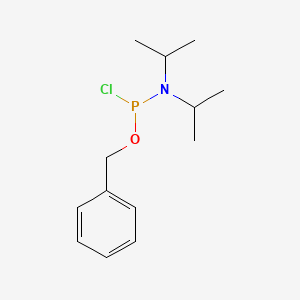![molecular formula C5H2F3N3O B3046807 [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 1308384-47-5](/img/structure/B3046807.png)
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile
描述
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring, which is further connected to an acetonitrile group
作用机制
Target of Action
Similar compounds, such as 3-trifluoromethyl-1,2,4-triazoles, have been found to have broad-spectrum pharmaceutical activity .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect multiple processes in parasitic digestive vacuoles .
Pharmacokinetics
A similar compound has been shown to display high microsomal metabolic stability, which could impact its bioavailability .
Result of Action
Related compounds have demonstrated efficacy in in vivo models, suggesting that they may have significant biological effects .
Action Environment
The stability of similar compounds under various conditions suggests that environmental factors could potentially influence their action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile with a trifluoromethyl-substituted amidoxime under acidic conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.
科学研究应用
Chemistry: In chemistry, [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles. Research has shown that oxadiazole derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as pesticides and herbicides. Its stability and reactivity make it suitable for formulating products that protect crops from pests and diseases.
相似化合物的比较
- [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol
- [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]amine
- [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]thiol
Comparison: Compared to its analogs, [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct electronic and steric properties. This difference can influence the compound’s reactivity, stability, and interaction with biological targets. For instance, the acetonitrile group may enhance the compound’s solubility in organic solvents and its ability to penetrate biological membranes.
属性
IUPAC Name |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3O/c6-5(7,8)4-10-3(1-2-9)12-11-4/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAQPZDKCORKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=NC(=NO1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224350 | |
| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308384-47-5 | |
| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-METHYL-1H,2H-PYRIDO[2,3-B]PYRAZIN-2-ONE](/img/structure/B3046728.png)
![2-{[(Propan-2-yl)amino]methyl}aniline](/img/structure/B3046729.png)






![Octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3046742.png)

![Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-](/img/structure/B3046744.png)


